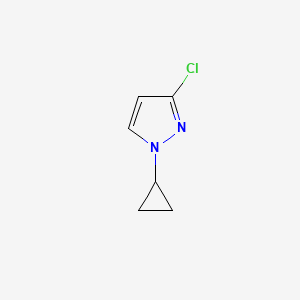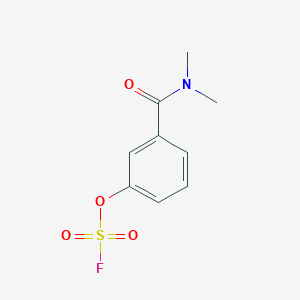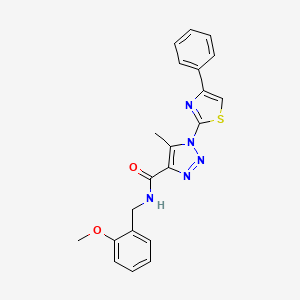
N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a triazole ring, a thiazole ring, and a carboxamide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using techniques such as NMR and IR spectroscopy, as well as elemental analysis . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would likely be determined using a variety of analytical techniques .Applications De Recherche Scientifique
Synthesis Techniques
- A study by Bonacorso et al. (2015) presents a novel synthesis method for 1H-1,2,3-triazole derivatives like rufinamide, which could potentially be applicable to synthesizing N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (Bonacorso et al., 2015).
Heterocyclic Compound Synthesis
- Bekircan et al. (2015) explored the synthesis of triazole-based heterocyclic compounds and their lipase and α-glucosidase inhibition, which could be relevant for the study of the mentioned compound (Bekircan et al., 2015).
Structure and Analysis
- Alotaibi et al. (2018) conducted a study on a structurally similar triazole compound, focusing on its synthesis and structure elucidation, which might provide insights into similar analyses for the compound (Alotaibi et al., 2018).
Molecular Interactions
- Ahmed et al. (2020) examined the molecular interactions in triazole derivatives, which could be applicable to understanding the interactions of this compound (Ahmed et al., 2020).
Electronic and Spectroscopic Analysis
- Beytur and Avinca (2021) focused on the electronic and spectroscopic analysis of triazole derivatives, which could be relevant for similar analyses of the compound (Beytur & Avinca, 2021).
Antibacterial and Antifungal Activities
- Vo (2020) explored the antibacterial and antifungal activities of triazole compounds, which might be relevant for assessing the biological activities of the compound (Vo, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-19(20(27)22-12-16-10-6-7-11-18(16)28-2)24-25-26(14)21-23-17(13-29-21)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDWMCCUMGXTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

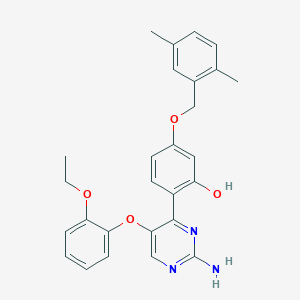
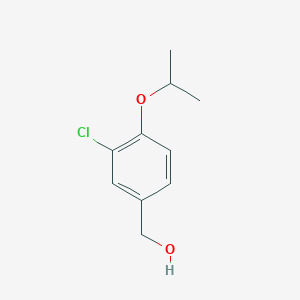

![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)
![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)
